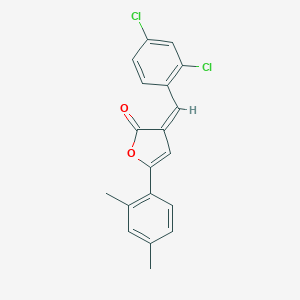![molecular formula C27H36N4OS B388257 2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine is a complex organic compound with a molecular formula of C29H37N5OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the allyl and decyloxyphenyl groups under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-[({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H36N4OS |
|---|---|
Molecular Weight |
464.7g/mol |
IUPAC Name |
2-[[5-(4-decoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C27H36N4OS/c1-3-5-6-7-8-9-10-13-21-32-25-17-15-23(16-18-25)26-29-30-27(31(26)20-4-2)33-22-24-14-11-12-19-28-24/h4,11-12,14-19H,2-3,5-10,13,20-22H2,1H3 |
InChI Key |
NKHZZZCFQXCURY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=N3 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-4-piperidinecarboxamide](/img/structure/B388175.png)
![6-(4-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388177.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388179.png)
![2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B388181.png)
![3-[4-(benzyloxy)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B388182.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388183.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B388185.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388186.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388189.png)
![(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B388192.png)
![(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388194.png)
![(2Z)-4-(4-BROMOPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388195.png)
![9-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388196.png)
